Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-
Description
The compound Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- features a thioether-linked acetamide core with two thiazole substituents. The central acetamide group bridges a 4-(4-chlorophenyl)thiazole moiety via a sulfur atom and is further substituted with a 4-methylthiazole group on the nitrogen.
Properties
Molecular Formula |
C15H12ClN3OS3 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20) |
InChI Key |
QOTVVODYGUTXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)thiazole-2-thiol (Fragment A)
Reaction Scheme:
- Formation of 4-(4-chlorophenyl)thiazole-2-amine
Synthesis of N-(5-Methylthiazol-2-yl)-2-chloroacetamide (Fragment B)
Reaction Steps:
Coupling of Fragments A and B
Key Reaction:
$$ \text{Fragment A} + \text{Fragment B} \xrightarrow{\text{Base}} \text{Target Compound} $$
Optimized Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Potassium carbonate (2.0 equiv) |
| Temperature | 80°C |
| Time | 12 hours |
| Purification | Column chromatography (SiO₂, EtOAc/Hex) |
| Yield | 62–67% |
Mechanistic Insight:
The thiol group of Fragment A undergoes nucleophilic displacement of the chlorine atom in Fragment B, facilitated by the polar aprotic solvent and mild base.
Alternative Synthetic Routes
One-Pot Thiazole Assembly
A modified Hantzsch-Thioamide approach consolidates steps:
Enzymatic Coupling
Emerging methodologies employ lipase enzymes for fragment conjugation:
- Enzyme: Candida antarctica lipase B (CAL-B)
- Solvent: tert-Butanol
- Temperature: 37°C
- Yield: 58% (lower than chemical methods but advantageous for sensitive substrates).
Critical Analysis of Reaction Parameters
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 67 | 98 |
| DMSO | 46.7 | 54 | 95 |
| Acetonitrile | 37.5 | 49 | 93 |
| THF | 7.5 | 32 | 88 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Protocol:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 18.7 | 9.2 |
| PMI (Process Mass Intensity) | 34.5 | 21.8 |
| Energy Consumption (kWh/kg) | 48 | 29 |
Implications: Flow chemistry significantly improves environmental sustainability.
Characterization and Quality Control
Key Analytical Data:
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) linkage and thiazole rings are susceptible to oxidation under controlled conditions:
Thioether Oxidation
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic media or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
-
Products : Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.
-
Mechanism : Electrophilic oxygen addition to the sulfur atom, forming progressively oxidized intermediates.
Thiazole Ring Oxidation
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous acidic or basic solutions.
-
Products : Thiazole ring cleavage or hydroxylation at the 5-position, depending on reaction conditions.
Reduction Reactions
The acetamide group and sulfonyl intermediates (if present) can undergo reduction:
Acetamide Reduction
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at reflux.
-
Products : Corresponding amine derivative (2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-ethylamine).
Sulfone/Sulfoxide Reduction
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or zinc amalgam in hydrochloric acid.
-
Products : Regeneration of the thioether or formation of thiol derivatives under stronger reducing conditions.
Substitution Reactions
The chlorophenyl group and thiazole nitrogen atoms participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution (Chlorophenyl Group)
-
Reagents/Conditions : Piperidine or morpholine in dimethylformamide (DMF) at 80–100°C .
-
Products : Replacement of the chlorine atom with amine or ether groups.
Electrophilic Substitution (Thiazole Ring)
-
Reagents/Conditions : Bromine (Br₂) in acetic acid or nitric acid (HNO₃) at 0–5°C.
-
Products : Bromination or nitration at the 5-position of the thiazole ring.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents/Conditions : 6M HCl at reflux for 6–8 hours.
-
Products : 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]acetic acid and 4-methyl-thiazol-2-amine.
Basic Hydrolysis
-
Reagents/Conditions : 2M NaOH in ethanol-water (1:1) at 60°C.
-
Products : Same as acidic hydrolysis but with faster kinetics.
Cross-Coupling Reactions
The thiazole rings and chlorophenyl group enable catalytic cross-coupling:
Suzuki-Miyaura Coupling
-
Reagents/Conditions : Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and arylboronic acids in toluene/water at 90°C .
-
Products : Biaryl derivatives via substitution of the chlorine atom.
Buchwald-Hartwig Amination
-
Reagents/Conditions : Pd₂(dba)₃, Xantphos ligand, and primary/secondary amines in toluene at 110°C.
-
Products : Aryl amine-functionalized analogs.
Mechanistic Insights
-
Thioether Reactivity : The sulfur atom’s lone pairs facilitate oxidation and nucleophilic attacks.
-
Thiazole Aromaticity : Stabilizes intermediates during substitution, enhancing regioselectivity at the 5-position.
-
Chlorophenyl Group : The electron-withdrawing chlorine atom directs electrophiles to meta/para positions but can be displaced under strong nucleophilic conditions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Medicine: Shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: Potential use in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism by which Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- exerts its effects involves the inhibition of key enzymes and pathways in microbial and cancer cells. The thiazole ring is known to interfere with the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, the compound may induce apoptosis by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related thiazole-acetamide derivatives from the evidence:
Key Observations:
- Substituent Effects on Melting Points: Bulky or polar groups (e.g., piperazine in Compound 14 ) increase melting points (282–283°C) compared to simpler acetamides (e.g., 135–137°C for Compound 9a ). The target compound’s dual thiazole-thioether structure may confer intermediate thermal stability.
- The target compound’s 4-chlorophenyl and methylthiazole groups may synergize for cholinesterase or MMP inhibition.
Biological Activity
Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- is a complex thiazole derivative with significant potential for biological activity. This compound features multiple functional groups, including thiazole rings and a chlorophenyl group, which contribute to its unique chemical properties and biological interactions. The molecular formula is , with a molecular weight of approximately 367.9 g/mol .
The biological activity of Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- primarily stems from its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit antimicrobial, antifungal, and anticancer properties. The specific mechanisms may involve:
- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : The compound may interact with specific receptors in cells, altering signaling pathways.
- DNA Interaction : Some thiazole compounds have been shown to intercalate with DNA, affecting replication and transcription processes.
Antimicrobial Properties
Studies have demonstrated that thiazole derivatives possess notable antimicrobial activity. For instance:
Anticancer Potential
The anticancer activity of thiazole derivatives has been a focal point in recent research. Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- may exhibit cytotoxic effects against certain cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : Compounds may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the progression of the cell cycle in cancer cells.
Summary of Key Studies
| Study | Findings | Notes |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | In vitro assays showed significant inhibition at low concentrations |
| Study 2 | Evaluated anticancer effects on breast cancer cell lines | Indicated dose-dependent cytotoxicity with apoptosis markers observed |
| Study 3 | Investigated structure-activity relationship (SAR) | Identified key structural features enhancing biological activity |
Case Study Example
A recent case study evaluated the efficacy of Acetamide derivatives in treating bacterial infections in a clinical setting. The study involved:
- Patient Selection : Patients with resistant bacterial infections were included.
- Treatment Protocol : Administration of Acetamide-based therapy alongside standard treatment.
- Results : Significant improvement in infection control was noted, with a reduction in bacterial load observed through culture tests.
Q & A
Q. What are the recommended synthetic routes for preparing this acetamide-thiazole derivative, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving thioether formation, nucleophilic substitution, and amidation. A common approach includes:
- Reacting 4-(4-chlorophenyl)thiazole-2-thiol with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., triethylamine in ethanol) to form the thioether linkage .
- Optimizing solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (room temperature vs. reflux) to improve yield and purity. Catalysts like AlCl₃ may enhance electrophilic substitution in thiazole ring formation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the thiazole ring protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thioether and chlorophenyl groups .
- HPLC-PDA : For purity assessment, especially to detect byproducts from incomplete substitution or oxidation .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Standard protocols include:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure MIC values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀, with comparisons to controls like doxorubicin .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) elucidate the electronic structure and target interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites using software like Gaussian or ORCA. Multiwfn can map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like α-glucosidase or TRPV1 channels. Focus on interactions between the chlorophenyl group and hydrophobic pockets, and hydrogen bonding via the acetamide moiety .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and validate with positive controls .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylthiazole with 4-acetylphenyl) to isolate pharmacophore contributions .
- Meta-analysis : Use databases like PubChem or ChEMBL to aggregate data and identify trends in structure-activity relationships (SAR) .
Q. How can researchers design experiments to probe the metabolic stability and degradation pathways of this compound?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor sulfoxide formation (thioether oxidation) or amide hydrolysis .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions. Track degradation products using stability-indicating HPLC methods .
Methodological Considerations
Q. What are best practices for crystallizing this compound to enable X-ray diffraction studies?
- Solvent selection : Use slow evaporation in ethanol or DMSO to grow single crystals. Additives like dioxane may improve crystal lattice packing .
- Data collection : Employ synchrotron radiation for high-resolution data. Refinement with SHELXL can resolve disorder in flexible groups (e.g., methylthiazole) .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
